2,4-Dichloro-1-(fluoromethoxy)benzene
Overview
Description
2,4-Dichloro-1-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a fluoromethoxy group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichlorophenol.
Fluoromethylation: The 2,4-dichlorophenol undergoes a reaction with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dechlorinated or partially chlorinated benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-(fluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Similar structure but with a methoxy group instead of a fluoromethoxy group.
2,4-Dichlorophenol: Lacks the fluoromethoxy group.
2,4-Difluoro-1-(methoxymethoxy)benzene: Contains fluorine atoms at the 2 and 4 positions and a methoxymethoxy group at the 1 position.
Uniqueness
2,4-Dichloro-1-(fluoromethoxy)benzene is unique due to the presence of both chlorine and fluoromethoxy groups, which impart distinct chemical properties such as increased reactivity and potential biological activity. The fluoromethoxy group also enhances the compound’s stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-1-(fluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJDEQPAVAWNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526474 | |
Record name | 2,4-Dichloro-1-(fluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87453-28-9 | |
Record name | 2,4-Dichloro-1-(fluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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